

# An In-depth Technical Guide to (S)-methyl 2-hydroxy-3-methylbutanoate

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## Compound of Interest

Compound Name: (S)-methyl 2-hydroxy-3-methylbutanoate

Cat. No.: B179402

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This technical guide provides a comprehensive overview of **(S)-methyl 2-hydroxy-3-methylbutanoate**, a chiral molecule of significant interest in pharmaceutical synthesis and metabolic research. This document details its chemical identity, physicochemical properties, synthesis and analytical methodologies, and its role in biological pathways.

## Chemical Identity and Synonyms

**(S)-methyl 2-hydroxy-3-methylbutanoate** is the methyl ester of (S)-2-hydroxy-3-methylbutanoic acid. Its primary identifier is the CAS number 24347-63-5.<sup>[1]</sup> For comprehensive literature searches and material sourcing, a list of its common synonyms is provided in the table below.

Synonym	Source
Methyl (2S)-2-hydroxy-3-methylbutanoate	
(S)-(-)-Methyl 2-hydroxy-3-methylbutanoate	
Methyl (S)-2-hydroxyisovalerate	
Butanoic acid, 2-hydroxy-3-methyl-, methyl ester, (2S)-	

A comprehensive list of additional synonyms can be found in publicly available chemical databases.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **(S)-methyl 2-hydroxy-3-methylbutanoate** is presented in the following tables.

### Physicochemical Properties

Property	Value
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>3</sub>
Molecular Weight	132.16 g/mol [1]
Appearance	Liquid
Boiling Point	165.6 °C[1]
Stereochemistry	(S)

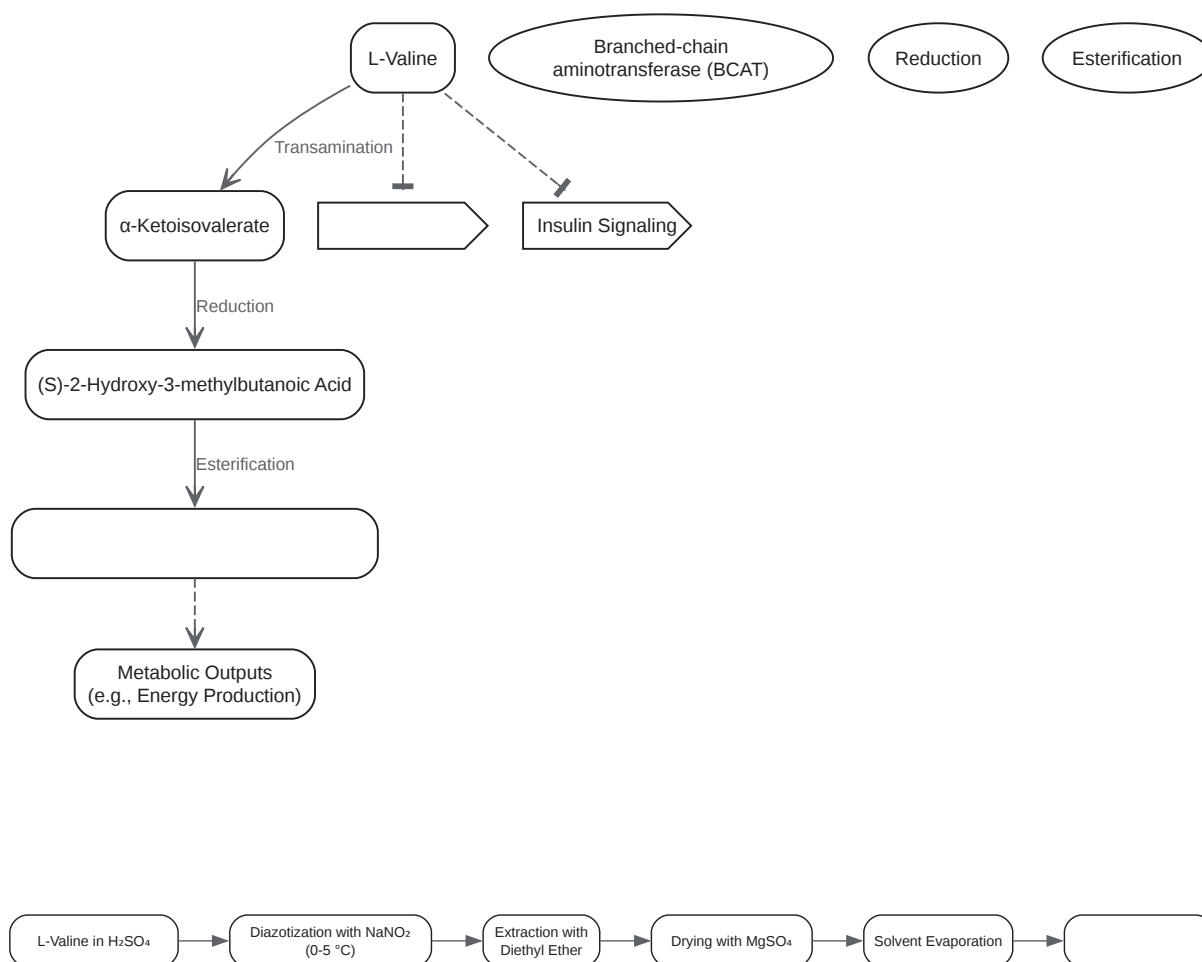
### Spectroscopic Data

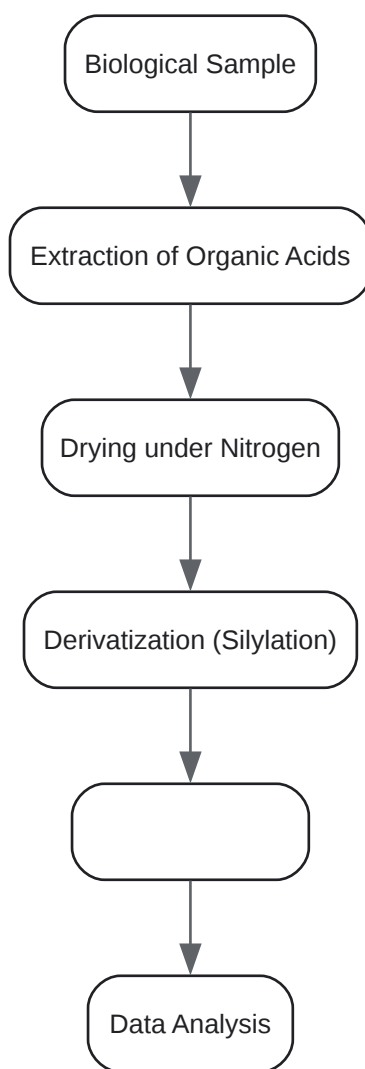
Technique	Key Features
<sup>13</sup> C NMR	Data available in spectral databases.
Mass Spectrometry (GC-MS)	Characteristic fragmentation patterns are available in spectral libraries like NIST.
Infrared (IR) Spectroscopy	Expected peaks corresponding to O-H, C-H, C=O (ester), and C-O functional groups.

## Role in Biological Pathways

**(S)-methyl 2-hydroxy-3-methylbutanoate** is a metabolite in the catabolism of the essential branched-chain amino acid (BCAA), L-valine.[2][3] Dysregulation of BCAA metabolism is implicated in various metabolic disorders, making the study of its intermediates clinically significant.[2] The catabolism of BCAAs is a critical process for energy production and

providing precursors for the synthesis of other biomolecules.[2] While direct signaling roles of **(S)-methyl 2-hydroxy-3-methylbutanoate** are not extensively documented, its position within the BCAA metabolic pathway links it to broader signaling networks, including the mTOR and insulin signaling pathways.[2][4]





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## References

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